molecular formula C10H20N2O3 B13058626 tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13058626
M. Wt: 216.28 g/mol
InChI Key: BAMSJMDJDXMZDC-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl ester group. One common method involves the reaction of (3R)-3-amino-3-(hydroxymethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl ester group can influence the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The (3R) configuration and the presence of both amino and hydroxymethyl groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3/t10-/m1/s1

InChI Key

BAMSJMDJDXMZDC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)N

Origin of Product

United States

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